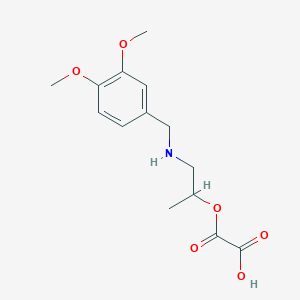
2-((1-((3,4-Dimethoxybenzyl)amino)propan-2-yl)oxy)-2-oxoacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((1-((3,4-Dimethoxybenzyl)amino)propan-2-yl)oxy)-2-oxoacetic acid is a complex organic compound characterized by its unique molecular structure This compound features a benzylamine moiety substituted with dimethoxy groups, linked to a propan-2-yl group, which is further connected to an oxoacetic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-((3,4-Dimethoxybenzyl)amino)propan-2-yl)oxy)-2-oxoacetic acid typically involves multiple steps, starting from readily available precursors. One common approach involves the alkylation of 3,4-dimethoxybenzylamine with an appropriate alkyl halide, followed by the introduction of the oxoacetic acid moiety through esterification or amidation reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Optimization of reaction parameters, such as reagent concentrations, reaction times, and purification techniques, is crucial to achieve efficient and sustainable production.
Analyse Des Réactions Chimiques
Types of Reactions
2-((1-((3,4-Dimethoxybenzyl)amino)propan-2-yl)oxy)-2-oxoacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to convert oxo groups to hydroxyl groups or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, hydrogen peroxide), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and nucleophiles (e.g., alkyl halides, amines). Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Applications De Recherche Scientifique
2-((1-((3,4-Dimethoxybenzyl)amino)propan-2-yl)oxy)-2-oxoacetic acid has found applications in several scientific research areas, including:
Chemistry: The compound serves as a versatile intermediate in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biochemical pathways.
Medicine: The compound’s structural features make it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: It is employed in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which 2-((1-((3,4-Dimethoxybenzyl)amino)propan-2-yl)oxy)-2-oxoacetic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s functional groups enable it to participate in various biochemical reactions, modulating the activity of its targets and influencing cellular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dimethoxybenzylamine: Shares the benzylamine moiety but lacks the oxoacetic acid group.
2-Oxoacetic acid: Contains the oxoacetic acid moiety but lacks the benzylamine and propan-2-yl groups.
N-(3,4-Dimethoxybenzyl)acetamide: Similar structure but with an acetamide group instead of the oxoacetic acid moiety.
Uniqueness
2-((1-((3,4-Dimethoxybenzyl)amino)propan-2-yl)oxy)-2-oxoacetic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both the benzylamine and oxoacetic acid moieties allows for a wide range of chemical modifications and interactions with biological targets, making it a valuable compound in research and industry.
Propriétés
Formule moléculaire |
C14H19NO6 |
|---|---|
Poids moléculaire |
297.30 g/mol |
Nom IUPAC |
2-[1-[(3,4-dimethoxyphenyl)methylamino]propan-2-yloxy]-2-oxoacetic acid |
InChI |
InChI=1S/C14H19NO6/c1-9(21-14(18)13(16)17)7-15-8-10-4-5-11(19-2)12(6-10)20-3/h4-6,9,15H,7-8H2,1-3H3,(H,16,17) |
Clé InChI |
VMAWKMIFFZFNCG-UHFFFAOYSA-N |
SMILES canonique |
CC(CNCC1=CC(=C(C=C1)OC)OC)OC(=O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



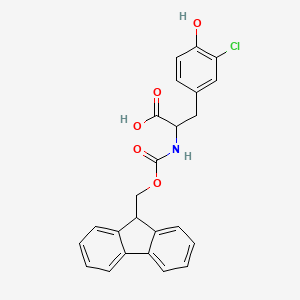
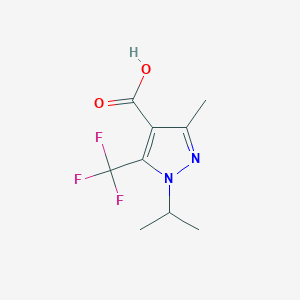
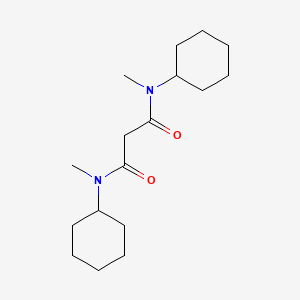

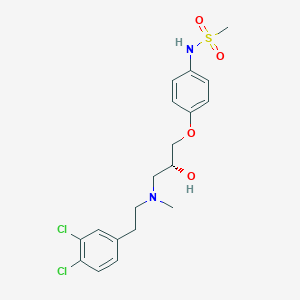
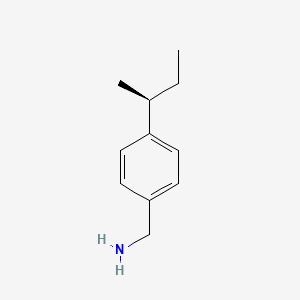
![1-(Benzo[b]thiophen-6-yl)ethan-1-ol](/img/structure/B12829728.png)
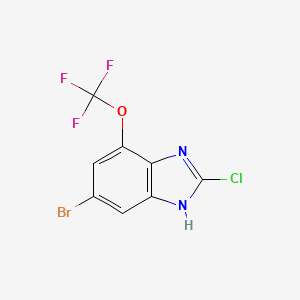

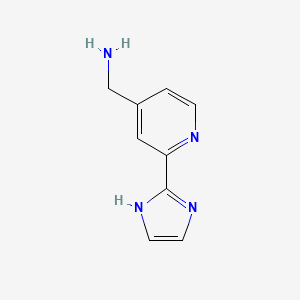
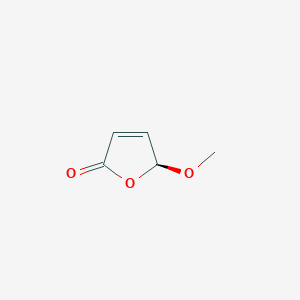
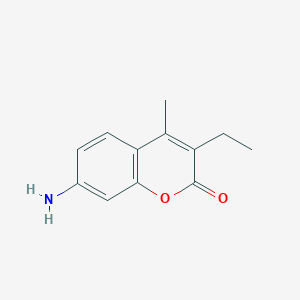
![4-amino-1-[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidin-2-one](/img/structure/B12829768.png)
